2-(4-fluorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
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Overview
Description
2-(4-fluorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound’s structure includes a thiazole ring fused with a triazole ring, and it is substituted with a fluorophenyl group and an acetamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
Similar compounds have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This interaction can lead to changes in the structure and function of the target, which can result in various biological effects.
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Inhibition of these enzymes can affect various biochemical pathways and result in diverse downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These effects can result from the compound’s interaction with its targets and its impact on various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Thiazole Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with a halogenated compound under basic conditions.
Formation of the Triazole Ring: The thiazole intermediate is then subjected to a cyclization reaction with a hydrazine derivative to form the triazole ring.
Introduction of the Fluorophenyl Group: The triazole-thiazole intermediate is reacted with a fluorobenzene derivative under conditions that facilitate nucleophilic substitution.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activity, such as antimicrobial, anticancer, or anti-inflammatory effects, making it a potential therapeutic agent.
Industry: The compound’s properties may make it useful in the development of new materials, such as polymers, coatings, and electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-phenylacetamide: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-methylphenyl)acetamide: Contains a methyl group instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide may confer unique properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets. These characteristics can make it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4OS/c13-9-3-1-8(2-4-9)7-10(18)14-11-15-16-12-17(11)5-6-19-12/h1-4H,5-7H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBJIGNPRCOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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